5-[4-(Methylsulfonyl)phenyl]-2-pyrazinamine
Overview
Description
5-[4-(Methylsulfonyl)phenyl]-2-pyrazinamine is an organic compound with a unique structure that includes a pyrazine ring substituted with a methylsulfonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Methylsulfonyl)phenyl]-2-pyrazinamine typically involves the reaction of 4-(methylsulfonyl)phenylhydrazine with 2-chloropyrazine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Methylsulfonyl)phenyl]-2-pyrazinamine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Halogenated pyrazine derivatives can be used as starting materials, with bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while reduction of a nitro group would yield an amine.
Scientific Research Applications
5-[4-(Methylsulfonyl)phenyl]-2-pyrazinamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[4-(Methylsulfonyl)phenyl]-2-pyrazinamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole: Known for its anti-inflammatory and antimicrobial activities.
2-(4-Methylsulfonylphenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: A selective COX-2 inhibitor with potential therapeutic applications.
Uniqueness
5-[4-(Methylsulfonyl)phenyl]-2-pyrazinamine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(4-methylsulfonylphenyl)pyrazin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-17(15,16)9-4-2-8(3-5-9)10-6-14-11(12)7-13-10/h2-7H,1H3,(H2,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPYCSQNYMMSQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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